molecular formula C13H14O4 B12651946 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate CAS No. 84604-39-7

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate

Cat. No.: B12651946
CAS No.: 84604-39-7
M. Wt: 234.25 g/mol
InChI Key: RZTAHPNFDCBEER-YCRREMRBSA-N
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Description

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a benzodioxole ring fused to a methylcrotonate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate typically involves the esterification of 1,3-benzodioxole-5-carboxylic acid with 2-methylcrotonic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxole ring and a methylcrotonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

84604-39-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h3-6H,7-8H2,1-2H3/b9-3+

InChI Key

RZTAHPNFDCBEER-YCRREMRBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC=C(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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